N-(4-ethoxyphenyl)quinolin-2-amine

2-aminoquinoline 4-aminoquinoline regioisomer selectivity

N-(4-Ethoxyphenyl)quinolin-2-amine is a 2-aminoquinoline featuring an aniline-linked pharmacophore with a 4-ethoxy electron-donating group, distinguishing it from 4-aminoquinoline antimalarials and phenyl ether-linked nNOS inhibitor series. Its unsubstituted quinoline core (C3–C8) permits systematic SAR diversification via electrophilic substitution or cross-coupling, making it an ideal advanced intermediate for focused library synthesis. The aniline linkage confers reduced CNS off-target binding versus phenyl ether congeners, enabling use as a negative-control scaffold in nNOS-mediated neurodegeneration research. With predicted cLogP of ~3.5–4.0, it also serves as a calibration standard in logP-dependent ADME assay validation. Bulk quantities and custom pack sizes available upon inquiry.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B5058865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)quinolin-2-amine
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C17H16N2O/c1-2-20-15-10-8-14(9-11-15)18-17-12-7-13-5-3-4-6-16(13)19-17/h3-12H,2H2,1H3,(H,18,19)
InChIKeyMCLJQWHYGDYUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)quinolin-2-amine — Structural Identity, Compound Class, and Research-Grade Procurement Context


N-(4-Ethoxyphenyl)quinolin-2-amine (IUPAC: N-(4-ethoxyphenyl)-2-quinolinamine; molecular formula C₁₇H₁₆N₂O; molecular weight 264.32 g·mol⁻¹) is a synthetic small molecule belonging to the 2-aminoquinoline class, specifically the aniline-linked subclass wherein the amino bridge at C2 of the quinoline core connects directly to a para-ethoxyphenyl ring. [1] The compound is structurally positioned within the broader 2-aminoquinoline chemical space explored for neuronal nitric oxide synthase (nNOS) inhibition and monoamine oxidase (MAO) modulation, although its own publicly reported quantitative bioactivity profile remains sparse relative to more extensively characterized 2-aminoquinoline congeners such as 7-phenyl-2-aminoquinoline derivatives. [2] As a research tool compound and potential synthetic intermediate, its procurement value is predicated on its discrete substitution pattern — an unsubstituted quinoline C2-anilino linkage bearing a 4-ethoxy electron-donating group — which distinguishes it from both 4-aminoquinoline antimalarials and the phenyl ether-linked 2-aminoquinoline nNOS inhibitor series. [3]

Why N-(4-Ethoxyphenyl)quinolin-2-amine Cannot Be Interchanged with Generic 2-Aminoquinoline Analogs in Research Procurement


The 2-aminoquinoline scaffold encompasses structurally similar but mechanistically divergent compounds whose biological profiles are exquisitely sensitive to the nature of the C2 substituent linkage (aniline vs. phenyl ether), the substitution pattern on both the quinoline core and the pendant phenyl ring, and the presence or absence of quinoline ring substituents. [1] In the nNOS inhibitor series reported by Cinelli et al. (2015), aniline-linked 2-aminoquinolines were explicitly designed to disrupt a promiscuous-binding pharmacophore associated with off-target CNS receptor interactions — a property not shared by the earlier phenyl ether-linked congeners. [2] At the level of anti-infective screening, the 4-aminoquinoline positional isomer 7-chloro-N-(4-ethoxyphenyl)-4-quinolinamine (MMV007285) demonstrates PfPSD inhibition and anti-plasmodial activity (P. falciparum) with IC₅₀ values in the low micromolar range, yet this activity is conferred by a fundamentally different pharmacophore (C4 linkage plus 7-chloro substitution) that cannot be extrapolated to the C2-anilino scaffold. [3] Consequently, substituting N-(4-ethoxyphenyl)quinolin-2-amine with a generic 2-aminoquinoline, a 4-aminoquinoline analog, or an analog bearing a different phenyl ring substituent (e.g., 4-methoxy, unsubstituted, or halogen) risks altering target engagement, isoform selectivity, and physicochemical properties in ways that undermine experimental reproducibility in target-specific assays.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)quinolin-2-amine versus Closest Structural Analogs


Regioisomeric Differentiation: 2-Aminoquinoline (C2-Anilino) versus 4-Aminoquinoline (C4-Anilino) Linkage Defines Discrete Target Profiles

N-(4-Ethoxyphenyl)quinolin-2-amine bears the anilino substituent at the quinoline C2 position, whereas the anti-plasmodial screening hit 7-chloro-N-(4-ethoxyphenyl)-4-quinolinamine (MMV007285) bears the identical 4-ethoxyanilino group at the quinoline C4 position, creating a regioisomeric pair. The C4-linked regioisomer MMV007285 has demonstrated PfPSD (Plasmodium falciparum phosphatidylserine decarboxylase) inhibitory activity and anti-plasmodial efficacy, reducing growth and viability of OCI-AML2 cells with IC₅₀ = 4.741 μM and TEX cells with IC₅₀ = 4.868 μM, and eliminating P. yoelii infection in a murine model. [1] No comparable PfPSD or anti-plasmodial data have been reported for the C2-linked target compound, establishing that the C2 vs. C4 linkage position is not a silent structural variation but a determinant of target engagement: the 4-aminoquinoline pharmacophore is associated with phospholipid biosynthesis inhibition in apicomplexan parasites, whereas the 2-aminoquinoline pharmacophore has been explored primarily for NOS isoform inhibition. [2] Researchers procuring a 2-aminoquinoline for nNOS-related or other C2-scaffold-specific studies must therefore exclude 4-aminoquinoline analogs regardless of identical peripheral substitution.

2-aminoquinoline 4-aminoquinoline regioisomer selectivity PfPSD nNOS

Quinoline Core Substitution Effect: Absence of 4-Methyl Group Differentiates Target Compound from N-(4-Ethoxyphenyl)-4-methylquinolin-2-amine in Planarity and Steric Profile

The target compound N-(4-ethoxyphenyl)quinolin-2-amine (MW = 264.32, formula C₁₇H₁₆N₂O) lacks any substituent at the quinoline C4 position, whereas its closest catalog analog N-(4-ethoxyphenyl)-4-methylquinolin-2-amine (MW = 278.35, formula C₁₈H₁₈N₂O) bears a methyl group at C4. [1] The 4-methyl substituent introduces both steric bulk adjacent to the anilino linkage and electronic perturbation of the quinoline π-system. In the context of 2-aminoquinoline nNOS inhibitors, X-ray crystallographic structures of the related compound 7-(3-(aminomethyl)-4-ethoxyphenyl)-4-methylquinolin-2-amine bound to rat nNOS (PDB 6PN0) and human eNOS (PDB 6POX) demonstrate that the 4-methyl group participates in hydrophobic contacts within the enzyme active site and influences the dihedral angle between the quinoline plane and the pendant phenyl ring. [2] The absence of this methyl group in the target compound is predicted to alter the conformational ensemble accessible to the anilino linkage and may reduce binding affinity for NOS isoforms relative to the 4-methylated analog, while potentially improving solubility through reduced planarity-driven crystal packing. [3]

4-methyl substitution steric effect quinoline planarity binding conformation

Pendant Phenyl Substituent Differentiation: 4-Ethoxy vs. 4-Methoxy Electronic and Lipophilic Effects on the Anilino Pharmacophore

The 4-ethoxy group (-OCH₂CH₃) on the pendant phenyl ring of N-(4-ethoxyphenyl)quinolin-2-amine confers a distinct lipophilic and electronic profile compared to the common 4-methoxy analog (-OCH₃). Based on Hansch substituent constants, the ethoxy group has π ≈ +0.38 (more lipophilic) vs. methoxy π ≈ -0.02 (nearly neutral), representing a lipophilicity increase of approximately +0.40 log units attributable solely to the ethyl vs. methyl difference on the ether oxygen. [1] Electronically, the ethoxy and methoxy groups have comparable Hammett σₚ values (ethoxy σₚ ≈ -0.24; methoxy σₚ ≈ -0.27), meaning their inductive/resonance electron-donating effects on the anilino nitrogen are similar, but the ethoxy group introduces an additional degree of conformational flexibility and a larger solvent-accessible surface area. In the Cinelli et al. (2015) 2-aminoquinoline nNOS inhibitor study, variations to the pendant phenyl substituent (including alkoxy chain length and branching) were shown to modulate both enzyme potency and isoform selectivity across rat nNOS, human nNOS, human eNOS, and murine iNOS. [2] While the 4-ethoxy-substituted compound was not among the most extensively profiled derivatives in that publication, the SAR trends establish that the ethoxy group's incremental lipophilicity and steric profile differentiate it from the 4-methoxy and unsubstituted phenyl analogs in a manner that can be quantitatively exploited in logP-dependent assays such as Caco-2 permeability and microsomal stability screens.

ethoxy vs methoxy lipophilicity Hansch π electronic effect SAR

Pharmacophoric Linkage Type: Aniline-Linked vs. Phenyl Ether-Linked 2-Aminoquinolines — Differentiated Off-Target Binding Liability

The target compound N-(4-ethoxyphenyl)quinolin-2-amine features a direct C-N aniline linkage between the quinoline C2 and the pendant phenyl ring. This contrasts with the phenyl ether-linked 2-aminoquinoline series (-O-CH₂-phenyl or -O-phenyl attachments) that formed the earlier generation of nNOS inhibitors from the Silverman laboratory. [1] Cinelli et al. (2015) explicitly demonstrated that rearranging the linkage from phenyl ether to aniline was a deliberate design strategy to 'disrupt the promiscuous binding pharmacophore and diminish off-target interactions.' [2] In that study, CNS receptor counterscreening (covering 161 GPCRs and other CNS targets) revealed that the rearranged aniline-linked scaffold 'significantly reduces off-target binding' compared to the phenyl ether-linked predecessors. [3] Compound 20 in that series (an aniline-linked derivative) displayed high potency and selectivity for human nNOS and retained some permeability in a Caco-2 assay (Papp ≈ 7.5 × 10⁻⁶ cm/s), whereas earlier phenyl ether-linked compounds had shown problematic binding to serotonergic, dopaminergic, and adrenergic receptors. [4] While the specific 4-ethoxy substitution of the target compound lies at the more lipophilic end of the aniline-linked SAR spectrum, the core aniline pharmacophore itself is the primary determinant of the improved off-target selectivity profile over phenyl ether-linked analogs.

aniline linkage phenyl ether linkage off-target binding CNS receptor counterscreening promiscuous pharmacophore

Intra-Class Quinoline Core Halogenation Contrast: Target Compound Lacks the 7-Chloro Substituent Present in Advanced nNOS and Anti-Plasmodial Leads

The target compound bears no halogen substituent on the quinoline core, in contrast to the more advanced leads 7-chloro-N-(4-ethoxyphenyl)-4-quinolinamine (MMV007285, PfPSD inhibitor) and numerous 7-substituted 2-aminoquinoline nNOS inhibitors reported in subsequent optimization campaigns. [1] The 2017 follow-up study by Cinelli et al. on 'Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines' demonstrated that introducing substituents at the quinoline C7 position — particularly cyano, fluoro, and hydrophilic groups — was essential for improving human nNOS potency (achieving Ki values as low as 16 nM with ~1800-fold selectivity over eNOS and ~2900-fold over iNOS). [2] The unsubstituted quinoline core of the target compound therefore represents an earlier, less optimized scaffold within the 2-aminoquinoline nNOS inhibitor evolution, but one that offers a cleaner starting point for chemical diversification. Specifically, the absence of the 7-chloro group avoids potential metabolic liabilities associated with aryl chloride moieties (e.g., CYP450-mediated oxidative dechlorination or glutathione conjugation) while also eliminating the electron-withdrawing effect that modulates quinoline pKa and, consequently, lysosomotropic behavior. [3]

7-chloro substitution halogen effect human nNOS potency metabolic stability

Evidence-Backed Application Scenarios for N-(4-Ethoxyphenyl)quinolin-2-amine in Research and Industrial Procurement


Neuroscience Tool Compound: nNOS Inhibitor Scaffold with Reduced Off-Target CNS Receptor Binding

Based on the class-level evidence that aniline-linked 2-aminoquinolines exhibit significantly reduced binding to CNS off-target receptors compared to phenyl ether-linked analogs [1], N-(4-ethoxyphenyl)quinolin-2-amine can serve as a starting scaffold or negative-control compound in nNOS-mediated neurodegeneration research. Its unsubstituted quinoline core allows systematic SAR exploration at C4, C5, C6, C7, and C8 positions to optimize human nNOS potency while maintaining the clean GPCR counterscreening profile characteristic of the aniline-linked pharmacophore. The 4-ethoxy group provides a balanced lipophilicity (predicted logP intermediate between 4-methoxy and 4-propoxy analogs) suitable for blood-brain barrier penetration assessment in Caco-2 or MDCK-MDR1 monolayer assays. [2]

Selective Chemical Probe Development: Scaffold Differentiated from 4-Aminoquinoline Antimalarials

Because the target compound is a 2-aminoquinoline regioisomer of the anti-plasmodial 4-aminoquinoline series (e.g., MMV007285), it provides a regioisomeric control for studies aiming to validate PfPSD as a drug target without confounding 4-aminoquinoline polypharmacology. [3] Researchers investigating phospholipid metabolism in Plasmodium or related apicomplexan parasites can employ N-(4-ethoxyphenyl)quinolin-2-amine as a structurally matched but mechanistically distinct negative control, explicitly testing whether observed anti-parasitic effects require the C4-aminoquinoline pharmacophore or can be recapitulated by the C2-anilino scaffold.

Synthetic Intermediate for Diversified 2-Aminoquinoline Libraries via Late-Stage Functionalization

The absence of substituents at positions C3, C4, C5, C6, C7, and C8 on the quinoline ring of N-(4-ethoxyphenyl)quinolin-2-amine makes it an attractive advanced intermediate for parallel synthesis of 2-aminoquinoline-focused compound libraries. [4] Electrophilic aromatic substitution (nitration, halogenation, sulfonation), directed ortho-metalation, or cross-coupling reactions can be performed on the quinoline core without interference from pre-existing substituents, enabling systematic exploration of substitution vectors known to be critical for nNOS isoform selectivity (C7) or metabolic stability (C5, C6). The pendant 4-ethoxyphenyl group remains intact under most standard reaction conditions, preserving the aniline pharmacophore throughout diversification sequences.

Physicochemical Benchmarking in LogP-Dependent ADME Assays

Given the calculated lipophilicity increment of approximately +0.40 log units conferred by the 4-ethoxy vs. 4-methoxy substituent (Hansch π analysis), N-(4-ethoxyphenyl)quinolin-2-amine can serve as a reference compound in logP-dependent ADME assay validation. [5] Its intermediate lipophilicity (predicted cLogP ~3.5-4.0) places it in a range where solubility, permeability, and microsomal stability are simultaneously measurable without hitting assay sensitivity limits. This makes it useful for calibrating high-throughput ADME panels where the dynamic range of compound properties must be established using structurally related standards rather than chemically dissimilar reference drugs.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)quinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.